(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide
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Description
(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C28H28N2O3 and its molecular weight is 440.543. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
One significant area of study involves the synthesis and characterization of related compounds, providing insights into their structural features and synthesis pathways. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involves reacting lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride, highlighting the compound's enamine tautomer in solid form and its distinctive hydrogen bonding patterns (James E. Johnson et al., 2006).
Structural Analysis
Structural analysis through X-ray diffraction and spectroscopic techniques offers detailed insights into the molecular geometry and interaction mechanisms within the compound. For example, the analysis of hydrogen bonding in anticonvulsant enaminones provides a foundation for understanding the structural dynamics and potential therapeutic applications of similar compounds (M. Kubicki et al., 2000).
Electrochromic and Fluorescent Properties
Research into the electrochromic and fluorescent properties of compounds containing similar structural motifs has revealed potential applications in materials science, such as in the development of electrochromic devices and fluorescent markers. The study on highly stable electrochromic and electrofluorescent dual-switching polyamide containing bis(diphenylamino)-fluorene moieties illustrates the application potential of these compounds in creating materials with reversible color-changing properties (Ningwei Sun et al., 2016).
Properties
IUPAC Name |
(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-5-32-27-16-23(11-13-26(27)33-18-22-9-6-19(2)7-10-22)15-24(17-29)28(31)30-25-12-8-20(3)21(4)14-25/h6-16H,5,18H2,1-4H3,(H,30,31)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKKTFGFFLVEOO-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)C)C)OCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)C)C)OCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.